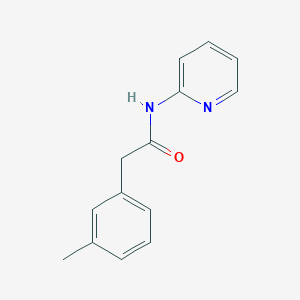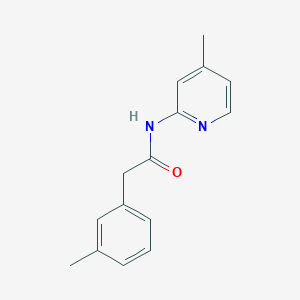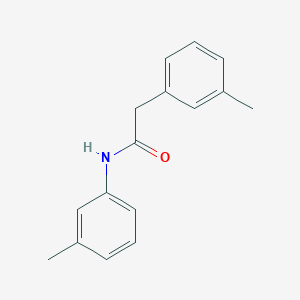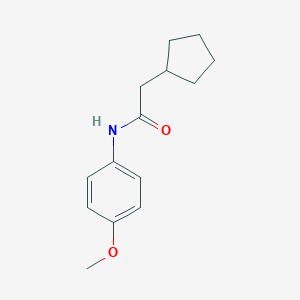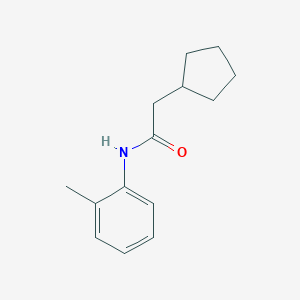![molecular formula C22H25ClN2O2 B308708 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are known to cause cellular damage. Additionally, it has been shown to modulate the activity of certain neurotransmitter receptors, which are involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide. One potential direction is the development of new drugs based on this compound. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound works at the molecular level. Additionally, the study of its potential toxicity and side effects is also an important area of future research.
Synthesemethoden
The synthesis method of 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide involves several steps. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is reduced to 4-chloro-3-aminobenzoic acid. This intermediate is then coupled with cyclopentylacetic acid and protected with a Boc group. The final step involves the removal of the Boc group and coupling with 2-phenylethylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C22H25ClN2O2 |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
4-chloro-3-[(2-cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-11-10-18(22(27)24-13-12-16-6-2-1-3-7-16)15-20(19)25-21(26)14-17-8-4-5-9-17/h1-3,6-7,10-11,15,17H,4-5,8-9,12-14H2,(H,24,27)(H,25,26) |
InChI-Schlüssel |
WKBMSYVVZRHOFO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Kanonische SMILES |
C1CCC(C1)CC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308626.png)

![5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308629.png)
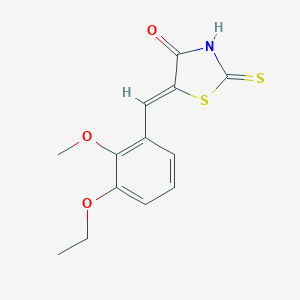
![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one](/img/structure/B308632.png)
![2,6-dibromo-4-[(2E)-2-(8-hydroxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B308634.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308636.png)
